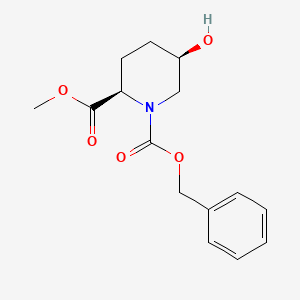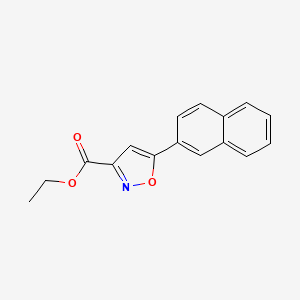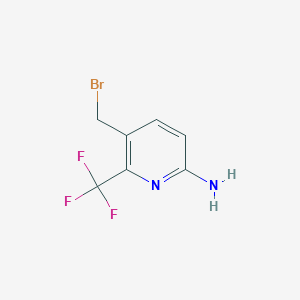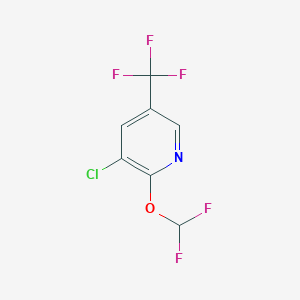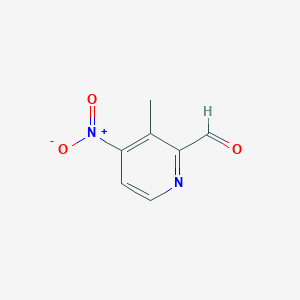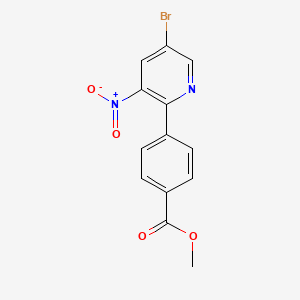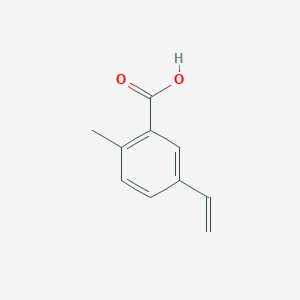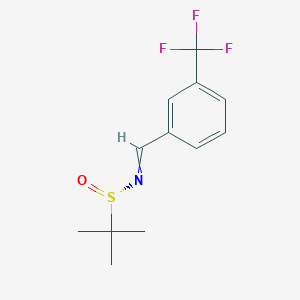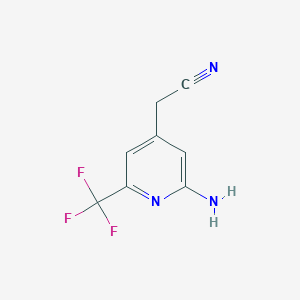
2-Amino-4-fluoro-3-(trifluoromethyl)pyridine
Descripción general
Descripción
“2-Amino-4-fluoro-3-(trifluoromethyl)pyridine” is a chemical compound that contains a pyridine core with an amino group, a fluoro group, and a trifluoromethyl group attached to it . It is used as a reactant in the preparation of aminopyridines through amination reactions .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, such as “this compound”, is generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine core with an amino group, a fluoro group, and a trifluoromethyl group attached to it . The presence of these groups bestows many of the distinctive physical–chemical properties observed with this class of compounds .Chemical Reactions Analysis
“this compound” acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are characterized by the presence of a fluorine atom and a pyridine in their structure . These groups are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Aplicaciones Científicas De Investigación
Synthesis Strategies
Synthesis of Poly-Substituted Pyridines : A study by Chen et al. (2010) presents a strategy for synthesizing poly-substituted 3-H, 3-F, and 3-trifluoromethyl pyridines, utilizing C-F bond breaking of an anionically activated fluoroalkyl group. This method yields high results under noble metal-free conditions and serves as a supplement to pyridine synthesis (Chen et al., 2010).
Selective Fluorination in Aqueous Solution : Zhou et al. (2018) describe the fluorination of 2-aminopyridines and pyridin-2(1 H)-ones under mild conditions, achieving high regioselectivities. This process activates the pyridine system by an amino or hydroxyl group at C2 (Zhou et al., 2018).
Development of Tripeptidomimetics : Research by Saitton et al. (2004) focused on synthesizing 2,3,4-substituted pyridine derivatives as scaffolds in the development of peptidomimetics. The study explores differentiating the reactivities of two halogen handles in the compound (Saitton et al., 2004).
Application in Medicinal Chemistry
- Antimalarial Activity : A compound related to 2-Amino-4-fluoro-3-(trifluoromethyl)pyridine, JPC-3210, was selected as the lead compound for preclinical development for malaria treatment and prevention due to its superior in vitro antimalarial activity and lower cytotoxicity in mammalian cell lines (Chavchich et al., 2016).
Computational Studies and QSAR
- Docking and QSAR Studies for Kinase Inhibitors : Docking and quantitative structure–activity relationship (QSAR) studies were performed on derivatives including 2-fluorophenylamine and pyridinylamine to study orientations and active conformations of c-Met kinase inhibitors. This research contributes to understanding molecular features that lead to high inhibitory activity (Caballero et al., 2011).
Chemical Synthesis and Catalysis
Synthesis of Oxazoline Ligands for Asymmetric Catalysis : A study by Wolińska et al. (2021) synthesized chiral pyridine-containing oxazoline derivatives with fluorine and perfluoromethyl groups. These compounds serve as chiral ligands in metal-catalyzed asymmetric reactions and were characterized by spectral and X-ray diffraction methods (Wolińska et al., 2021).
Modular Synthesis of Polysubstituted and Fused Pyridines : Research by Song et al. (2016) introduced a one-pot reaction sequence for the synthesis of di-, tri-, tetra-, and pentasubstituted pyridines as well as fused pyridines. This modular synthesis uses readily available materials and is performed under transition-metal catalyst-free conditions (Song et al., 2016).
Mecanismo De Acción
Target of Action
2-Amino-4-fluoro-3-(trifluoromethyl)pyridine is a biochemical reagent that is used in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .
Mode of Action
The compound interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the biochemical pathways involved in the preparation of aminopyridines and the regioselective preparation of tetramethylbiphenyls . The Suzuki–Miyaura coupling reaction is a key process in these pathways .
Result of Action
The result of the compound’s action is the formation of aminopyridines and tetramethylbiphenyls . These products have potential applications in various fields, including life science research .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the reaction conditions, such as temperature and pH, could potentially impact the compound’s action, efficacy, and stability.
Safety and Hazards
“2-Amino-4-fluoro-3-(trifluoromethyl)pyridine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been classified for Acute oral toxicity, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Direcciones Futuras
Propiedades
IUPAC Name |
4-fluoro-3-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F4N2/c7-3-1-2-12-5(11)4(3)6(8,9)10/h1-2H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHILRVODQFXBQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1F)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801263754 | |
| Record name | 4-Fluoro-3-(trifluoromethyl)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801263754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1227581-71-6 | |
| Record name | 4-Fluoro-3-(trifluoromethyl)-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227581-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-3-(trifluoromethyl)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801263754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



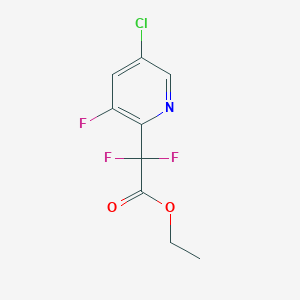
![Methyl 5-bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1409147.png)
![(3'R,5'S)-5'-methyl-[1,3'-bipiperidin]-2-one](/img/structure/B1409148.png)
